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Introduction

Zalunfiban, also known as RUC-4, is an investigational, next-generation glycoprotein IIb/IIIa

(GPIIb/IIIa) inhibitor designed for rapid, pre-hospital administration in patients with ST-elevation

myocardial infarction (STEMI).[1][2] As a potent antiplatelet agent, it aims to inhibit thrombus

formation and facilitate early reperfusion of the infarct-related artery before the patient

undergoes primary percutaneous coronary intervention (pPCI).[1][3] Administered as a single

subcutaneous injection, Zalunfiban reaches its maximal effect within 15 minutes, with a half-life

of approximately one to two hours, offering a promising therapeutic window for early

intervention at the first point of medical contact.[4]

These application notes provide a comprehensive overview of Zalunfiban's use in STEMI

research, summarizing key clinical trial data and detailing experimental protocols for its

investigation.

Mechanism of Action
A STEMI occurs when a coronary artery is occluded, typically by a thrombus forming at the site

of a ruptured atherosclerotic plaque. This exposes collagen and other prothrombotic factors,

leading to platelet activation and aggregation. The final common pathway for platelet

aggregation is the activation of the GPIIb/IIIa receptor, which binds fibrinogen, linking platelets

together to form a thrombus.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10860286?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10630984/
https://www.celecor.com/about-zalunfiban/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10630984/
https://www.iheartfunction.com/news/myocardial-infarction-prehospital-zalunfiban-beneficial-clinical-events-one-month-after
https://www.hcplive.com/view/positive-results-reported-in-celebrate-trial-of-zalunfiban-for-stemi-heart-attacks
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zalunfiban is a small-molecule inhibitor that specifically targets and blocks the platelet

GPIIb/IIIa receptor. By doing so, it prevents fibrinogen from binding to the receptor, thereby

inhibiting platelet aggregation regardless of the initial activation stimulus (e.g., thrombin, ADP,

thromboxane A2). This rapid and potent antiplatelet effect is intended to halt the growth of the

occlusive thrombus, potentially leading to earlier restoration of blood flow, reduction in infarct

size, and improved clinical outcomes.
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Caption: Mechanism of action of Zalunfiban in preventing thrombus formation.

Quantitative Data from Clinical Trials
The following tables summarize key data from the Phase IIa (CEL-02) and Phase III

(CELEBRATE) clinical trials.

Table 1: Pharmacodynamic and Pharmacokinetic Profile
(Phase IIa - CEL-02 Study)
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Parameter 0.075 mg/kg 0.090 mg/kg 0.110 mg/kg

Primary PD Endpoint

Met at 15 min(≥77%

inhibition of iso-TRAP

assay)

3 of 8 patients 7 of 8 patients 7 of 8 patients

Mean Platelet

Inhibition at 15 min
77.5% 87.5% 91.7%

Time to 50% Inhibition

Reversal (minutes)
89.1 104.2 112.4

Source: Data from the CEL-02 Phase IIa study.

Table 2: Primary Efficacy and Safety Outcomes (Phase III
- CELEBRATE Trial)

Outcome (at 30
days)

Zalunfiban (Pooled
Doses)

Placebo
Odds Ratio (OR) /
p-value

Primary Efficacy

Endpoint(Hierarchical

composite of clinical

events)

- -
OR: 0.79 (95% CI:

0.65-0.98)p = 0.028

Absence of Major

Adverse Clinical

Events

13.3% 9.8%
Absolute Risk

Reduction: 3.5%

Acute Stent

Thrombosis
0.2% 1.1% -

Primary Safety

Endpoint(Severe/Life-

Threatening Bleeding

- GUSTO)

1.2% 0.8% p = 0.40

Mild to Moderate

Bleeding
Increased - -
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Source: Data from the CELEBRATE Phase III trial.

Experimental Protocols
Detailed methodologies for the key clinical trials are provided below.

Protocol 1: Phase III, Randomized, Placebo-Controlled
Trial (CELEBRATE)

Objective: To assess the efficacy and safety of a single subcutaneous injection of Zalunfiban

administered at first medical contact in patients with suspected STEMI.

Study Design: An international, multicenter, randomized, double-blind, placebo-controlled

trial.

Patient Population: 2,467 patients with suspected STEMI presenting within four hours of

symptom onset.

Key Inclusion Criteria: Persistent ischemic chest pain (>10 minutes) and new ≥2 mm ST-

segment elevation in two adjacent ECG leads.

Key Exclusion Criteria: Requirement for CPR for out-of-hospital cardiac arrest, systolic

blood pressure <90 mmHg with heart rate >100 bpm, treatment with oral anticoagulants,

or major surgery/trauma/bleeding within the last month.

Treatment Groups: Patients were randomized 1:1:1 to one of three groups:

Zalunfiban 0.110 mg/kg

Zalunfiban 0.130 mg/kg

Placebo

Drug Administration: A single subcutaneous injection was administered at the first point of

medical contact (e.g., in the home, ambulance, or emergency department) prior to

hospitalization and pPCI.

Endpoints:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Efficacy Endpoint: A hierarchical composite of seven clinical events ranked by

severity at 30 days: all-cause death, stroke, recurrent myocardial infarction, acute stent

thrombosis, new-onset or rehospitalization for heart failure, large infarct size, or absence

of these events.

Primary Safety Endpoint: Incidence of severe or life-threatening bleeding (GUSTO criteria)

at 30 days.

Follow-up: Participants were followed for 12 months, with follow-up contacts at 30 days and

12 months to record mortality, adverse events, and bleeding events.
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Caption: Experimental workflow for the Phase III CELEBRATE clinical trial.
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Protocol 2: Phase IIa, Open-Label, Dose-Escalation
Study (CEL-02)

Objective: To assess the pharmacodynamics (PD), pharmacokinetics (PK), and tolerability of

three escalating, weight-adjusted doses of Zalunfiban in STEMI patients undergoing pPCI.

Study Design: A prospective, open-label, single-center, dose-escalation study.

Patient Population: 27 adult STEMI patients presenting within 6 hours of symptom onset

planned for pPCI.

Treatment Groups: Patients received one of three escalating doses in sequential cohorts:

Cohort 1: 0.075 mg/kg (n=8)

Cohort 2: 0.090 mg/kg (n=9)

Cohort 3: 0.110 mg/kg (n=10)

Drug Administration: A single subcutaneous injection of Zalunfiban was administered in the

cardiac catheterization lab approximately 10-15 minutes prior to vascular access for the

initial angiogram.

Endpoints & Measurements:

Primary PD Endpoint: High-grade (≥77%) inhibition of platelet function at 15 minutes post-

administration, measured by the VerifyNow iso-TRAP assay.

PK/PD Sampling: Blood samples were collected at 15, 30, 45, 60, 90, 120, 180, and 240

minutes after drug administration to assess Zalunfiban concentration and platelet

inhibition.

Angiographic Assessment: A post-hoc analysis evaluated the dose-dependent relationship

between Zalunfiban and angiographic indices, including coronary and myocardial blood

flow (TIMI flow) and thrombus burden at the initial angiogram.
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Safety: Monitoring for injection site reactions, bleeding events (hematomas), and

thrombocytopenia within 72 hours.

Summary and Future Directions

Zalunfiban represents a significant development in the pre-hospital management of STEMI.

The Phase III CELEBRATE trial demonstrated that early administration at first medical contact

improves clinical outcomes at 30 days without a significant increase in severe bleeding. The

rapid onset and short duration of action are key features designed to bridge the critical gap

between STEMI diagnosis and definitive reperfusion with pPCI. Following the positive results, a

marketing authorization application to the U.S. Food and Drug Administration (FDA) is planned.

Further research will likely focus on real-world evidence, long-term outcomes beyond 12

months, and its application in specific patient subgroups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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